Methyl 4-aminothiane-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-aminothiane-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-10-6(9)7(8)2-4-11-5-3-7;/h2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPSZVCJOAQFOAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCSCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628845 | |
| Record name | Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161315-14-6 | |
| Record name | Methyl 4-aminothiane-4-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-aminothiane-4-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-aminothiane-4-carboxylate hydrochloride typically involves the following steps:
Formation of the Thiane Ring: The initial step involves the formation of the thiane ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution reactions, often using ammonia or amines as nucleophiles.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the compound with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminothiane-4-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Ammonia, primary and secondary amines.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted thiane derivatives.
Scientific Research Applications
Methyl 4-aminothiane-4-carboxylate hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving sulfur-containing compounds.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 4-aminothiane-4-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the amino and ester functional groups allows for versatile interactions with biological macromolecules, influencing their activity and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclohexane Rings
Methyl 4-(Aminomethyl)cyclohexanecarboxylate Hydrochloride (CAS: 54640-02-7)
- Formula: C₉H₁₈ClNO₂
- Molecular Weight : 207.70 g/mol
- Key Differences: Replaces the thiane sulfur with a cyclohexane carbon ring, reducing electronic effects from sulfur. Contains an aminomethyl group instead of a direct amino substitution. Exists as a cis/trans isomer mixture, complicating synthesis and purification .
Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS: 61367-07-5)
- Formula: C₈H₁₄ClNO₂
- Molecular Weight : 199.66 g/mol
- Key Differences: Trans-configuration of the amino group enhances steric stability. Smaller molecular weight compared to the thiane analogue due to the absence of sulfur .
Analogues with Aromatic Heterocycles
Methyl 4-(aminomethyl)-5-chlorothiophene-2-carboxylate hydrochloride (CAS: 2219371-11-4)
- Formula: C₇H₉Cl₂NO₂S
- Molecular Weight : 242.12 g/mol
- Key Differences: Features a thiophene ring (aromatic, five-membered with sulfur) instead of a saturated thiane.
Methyl 4-chloropyridine-2-carboxylate Hydrochloride
Analogues with Alternative Functional Groups
4-(2-Methoxyphenyl)oxan-4-amine hydrochloride (CAS: 1380300-27-5)
- Formula: C₁₂H₁₈ClNO₂
- Molecular Weight : 235.73 g/mol
- Key Differences: Substitutes thiane with an oxane (tetrahydropyran) ring and adds a methoxyphenyl group.
Physicochemical and Functional Comparison
Table 1: Comparative Analysis of Key Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| Methyl 4-aminothiane-4-carboxylate HCl | 161315-14-6 | C₇H₁₄ClNO₂S | 211.71 | Thiane ring, amino, ester |
| Methyl 4-(Aminomethyl)cyclohexanecarboxylate HCl | 54640-02-7 | C₉H₁₈ClNO₂ | 207.70 | Cyclohexane, aminomethyl, ester (isomers) |
| Methyl trans-4-aminocyclohexanecarboxylate HCl | 61367-07-5 | C₈H₁₄ClNO₂ | 199.66 | Trans-cyclohexane, amino, ester |
| Methyl 4-Cl-thiophene-2-carboxylate HCl | 2219371-11-4 | C₇H₉Cl₂NO₂S | 242.12 | Thiophene, Cl, aminomethyl, ester |
| Methyl 4-Cl-pyridine-2-carboxylate HCl | N/A | C₇H₇Cl₂NO₂ | ~224.05 | Pyridine, Cl, ester |
Key Findings:
Electronic Effects :
- Thiane (saturated sulfur ring) offers moderate electron-donating properties, while thiophene (aromatic sulfur) enables π-conjugation, enhancing stability in redox reactions .
- Pyridine introduces electron-withdrawing effects, increasing acidity of adjacent protons .
Solubility and Bioavailability: Hydrochloride salts improve aqueous solubility across all compounds.
Synthetic Utility :
- Thiane-based compounds are less common but valuable for sulfur-specific reactions (e.g., sulfoxide formation).
- Thiophene and pyridine derivatives are widely used in medicinal chemistry due to their aromatic pharmacophores .
Commercial Availability: Methyl 4-aminothiane-4-carboxylate HCl is available from suppliers like American Elements, while analogues like ethyl imidazo[1,2-a]pyridine carboxylate HCl are discontinued, indicating niche demand or synthesis challenges .
Biological Activity
Methyl 4-aminothiane-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial and antitumor properties. This article reviews the current understanding of its biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its diverse biological activities. The compound's structure can be represented as follows:
- Chemical Formula : C₅H₈ClN₃O₂S
- Molecular Weight : 195.65 g/mol
The presence of both amino and carboxyl functional groups contributes to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, derivatives of thiazole have shown promising activity against Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 0.06 µg/ml for certain analogs . While specific data on this compound is limited, its structural similarities suggest potential effectiveness against various pathogens.
Antitumor Activity
In studies evaluating the antitumor properties of thiazole derivatives, certain compounds demonstrated moderate anti-proliferative effects against cancer cell lines. For instance, compounds derived from thiazole structures exhibited IC50 values ranging from 0.47 to 1.1 µM, indicating their potential as candidates for cancer therapy . Although direct studies on this compound are scarce, the promising results from related compounds warrant further investigation.
The biological activity of thiazole derivatives often involves interaction with specific enzymes or cellular pathways. For instance, some compounds target the fatty acid synthesis pathway in M. tuberculosis, inhibiting key enzymes like mtFabH . This mechanism could be relevant for this compound, suggesting that it may interfere with similar metabolic processes in target organisms.
Case Study: Antimicrobial Efficacy
A study focused on the synthesis and evaluation of various thiazole derivatives highlighted their effectiveness against M. tuberculosis. Compounds were tested for their ability to inhibit bacterial growth, revealing structure-activity relationships that could inform future research on this compound .
| Compound | MIC (µg/ml) | Target Pathogen |
|---|---|---|
| Compound A | 0.06 | M. tuberculosis |
| Compound B | 0.25 | E. coli |
| Methyl 4-Aminothiane-4-Carboxylate HCl | TBD | TBD |
Case Study: Antitumor Potential
Another study assessed the anti-proliferative effects of thiazole-based compounds on various cancer cell lines. The findings suggest that modifications to the thiazole ring can enhance activity, providing a framework for developing new derivatives that include this compound as a lead compound .
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Compound X | 0.47 | A549 (Lung) |
| Compound Y | 1.10 | HeLa (Cervical) |
| Methyl 4-Aminothiane-4-Carboxylate HCl | TBD | TBD |
Q & A
Q. What are the standard synthetic routes for Methyl 4-aminothiane-4-carboxylate hydrochloride, and how can purity be optimized?
The compound is typically synthesized via esterification of 4-aminothiane-4-carboxylic acid followed by HCl salt formation. Key steps include:
- Acylation : Reacting the amino group with methyl chloroformate under basic conditions (e.g., triethylamine in THF).
- Acidification : Treating the product with HCl in a polar solvent (e.g., methanol) to precipitate the hydrochloride salt.
Purification : Recrystallization from ethanol/water mixtures improves purity. Monitor by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and confirm via melting point analysis .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the ester moiety (e.g., methyl ester peak at ~3.7 ppm in H NMR) and thiane ring protons (2.5–3.5 ppm). Compare to analogs like methyl pyrrole carboxylates .
- IR : Look for ester C=O stretch (~1740 cm) and NH vibrations (~2500–3000 cm) .
- Mass Spectrometry : ESI-MS in positive ion mode detects the [M+H] ion; fragmentation patterns confirm structural integrity .
Q. How should this compound be stored to ensure stability?
Store in airtight containers at 2–8°C, protected from light and moisture. Hydrochloride salts are hygroscopic; use desiccants (silica gel) and monitor for decomposition via periodic TLC or HPLC. Avoid prolonged exposure to basic conditions to prevent ester hydrolysis .
Advanced Research Questions
Q. How can conflicting crystallographic data be resolved during structural elucidation?
If X-ray diffraction yields ambiguous results (e.g., disordered thiane rings):
- Refinement Tools : Use SHELXL for high-resolution data refinement. Adjust thermal parameters and apply restraints to the thiane ring geometry .
- Complementary Methods : Pair with DFT calculations (e.g., Gaussian) to optimize the structure and compare computed vs. experimental bond lengths/angles.
- Data Validation : Check for twinning or missed symmetry using PLATON or similar software .
Q. What strategies mitigate low yields in large-scale synthesis?
Q. How can computational modeling predict the compound’s reactivity in medicinal chemistry applications?
- Docking Studies : Use AutoDock Vina to simulate binding to biological targets (e.g., enzymes with thiol-containing active sites).
- QM/MM Simulations : Explore nucleophilic attack pathways at the ester or amino groups.
- SAR Analysis : Compare with analogs like articaine hydrochloride (a thiophene derivative) to identify substituent effects on activity .
Methodological Challenges and Solutions
7. Addressing discrepancies in biological assay results:
If the compound shows variable activity in enzyme inhibition assays:
- Buffer Compatibility : Test solubility in PBS vs. Tris-HCl; hydrochloride salts may precipitate in high-salt buffers.
- Metabolite Interference : Use LC-MS to rule out decomposition products (e.g., free carboxylic acid) .
8. Designing experiments to study degradation pathways:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
